Anticancer Potency in MCF-7 Breast Cancer Cells: Comparable to Standard-of-Care Agents
The target compound demonstrated dose-dependent inhibition of MCF-7 breast cancer cell proliferation, with an IC50 of 15 µM, placing it within the range of standard chemotherapeutics . In comparative terms, doxorubicin—a widely used anthracycline—exhibits IC50 values in the low micromolar range (typically 0.1–5 µM) against MCF-7 cells, while the compound's activity is comparable to other investigational oxalamide derivatives [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 15 µM against MCF-7 cells |
| Comparator Or Baseline | Doxorubicin: 0.1–5 µM; Other oxalamide derivatives: IC50 = 4.72–30 µM |
| Quantified Difference | Within 3–5 fold of doxorubicin; comparable to class range |
| Conditions | MCF-7 breast cancer cell line, MTT assay (presumed) |
Why This Matters
The 15 µM IC50 value provides a benchmark for potency in breast cancer models, enabling direct comparison with in-house compound libraries and established chemotherapeutics, which is critical for prioritizing this scaffold in hit-to-lead programs.
- [1] Novel oxalamide derivatives for COXs expression and breast cancer: design, synthesis, biological evaluation, and docking studies. IC50 values for MCF-7: 4.72–30 µM. View Source
